3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-16-5-4-13(6-11(16)9-17(20)21)19-18(22)12-7-14(23-2)10-15(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGZCYCKVIBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Coupling Reaction: The final step involves coupling the indolinone moiety with a benzamide derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho or para to the methoxy groups, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to the regulation of gene expression and cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide
- Structure: Replaces the indolinone group with a naphthyl moiety.
- Synthesis : Prepared via coupling of 3,5-dimethoxybenzoic acid with 2-naphthylamine (87% yield) .
- The absence of the indolinone group likely reduces DAPK1/CSF1R affinity compared to the target compound.
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide
- Structure : Incorporates a pyrimidinyl group and a 4-methoxyphenyl substituent.
- Application: Used as a precursor for synthesizing pyrimido[5,4-c]isoquinolin-6-one derivatives via BF3-mediated cyclization .
- Differentiation : The pyrimidine ring may enhance π-π stacking in nucleic acid targets, diverging from the kinase-focused activity of the target compound.
3,5-Dimethoxy-N-(2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide Derivatives
- Structure: Features a morpholinopyridinylamino-pyrimidine scaffold.
- Activity: These compounds, such as 6g–h, show structural complexity for kinase inhibition but lack explicit DAPK1/CSF1R dual inhibition data . The trifluoromethylphenoxy group in 6g may improve metabolic stability compared to the indolinone-containing compound .
Functional Analogues in Neurodegenerative Research
PCAF HAT-Inhibiting Benzamides
- Examples: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (68% inhibition at 100 µM) .
- Key Difference : These compounds prioritize histone acetyltransferase (HAT) inhibition via long acyl chains and carboxyphenyl groups, unlike the kinase-focused dimethoxybenzamide scaffold. The target compound’s methoxy groups may offer better CNS bioavailability than polar carboxyphenyl substituents .
Dual DAPK1/CSF1R Inhibitors
- Compound 31: A direct analogue with a pyrimidin-5-yl group instead of indolinone. Shows comparable DAPK1 inhibition (IC50 = 1.25 µM) but superior CSF1R activity (IC50 = 0.15 µM) .
- Divergence: The pyrimidine core in Compound 31 may enhance solubility, while the indolinone group in the target compound improves conformational rigidity for BBB penetration .
Pharmacokinetic and Selectivity Profiles
| Compound | Target | IC50 | BBB Permeability | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | DAPK1/CSF1R | 1.25 µM / 0.15 µM | High | 1-Methyl-2-oxoindolin-5-yl |
| 3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide | N/A | N/A | Unknown | Naphthyl substituent |
| Compound 31 (Pyrimidine analogue) | DAPK1/CSF1R | 1.25 µM / 0.15 µM | Moderate | Pyrimidin-5-yl group |
| PCAF HAT Inhibitors | PCAF HAT | 61–79% inhibition | Low | Carboxyphenyl and acyl chains |
Biological Activity
Overview
3,5-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound belonging to the class of benzamides and indole derivatives, characterized by a unique molecular structure that includes two methoxy groups and an indolinone moiety. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased mitochondrial permeability and cell death.
- Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest in the G2/M phase, which is crucial for inhibiting cancer cell proliferation .
Biological Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. Below are key findings from recent studies:
Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 23.97 ± 0.67 | Induces apoptosis via Bax upregulation |
| HeLa | 22.80 ± 1.38 | Cell cycle arrest in G2/M phase |
| A549 | 8.38 ± 0.62 | Inhibits proliferation through intrinsic pathways |
Case Studies and Research Findings
- Study on MCF-7 Cells : A study demonstrated that the compound significantly increased levels of apoptotic markers (Bax, caspase 8, and cytochrome C) while decreasing Bcl-2 levels in MCF-7 cells, indicating a strong pro-apoptotic effect .
- Cell Cycle Analysis : Another investigation revealed that treatment with this compound led to a notable increase in the percentage of cells arrested in the G2/M phase compared to untreated controls, suggesting its potential as a chemotherapeutic agent.
- Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinity of the compound to various targets involved in cancer progression, highlighting its potential as a multi-target agent in cancer therapy .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates favorable bioavailability and stability characteristics typical of indole derivatives. These properties enhance its potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, and how can intermediates be characterized?
- Methodology :
- Synthesis : Begin with condensation of 3,5-dimethoxybenzoyl chloride (prepared via methoxy group protection of benzoic acid derivatives) with 1-methyl-5-amino-2-oxoindoline. Use Schlenk techniques under inert conditions to minimize oxidation .
- Intermediate Characterization : Confirm intermediates via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and LC-MS. Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR Spectroscopy : Assign aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~170 ppm in -NMR). Use 2D-COSY and HSQC to resolve overlapping signals .
- X-Ray Crystallography : For absolute configuration, grow single crystals in ethanol/water (9:1) at 4°C. Refine data with SHELX-97, reporting R-factor < 0.05 .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track loss of parent compound. Compare with NIST-recommended storage guidelines for benzamides .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293, HepG2) with positive controls. Use ANOVA to identify statistically significant outliers .
- Off-Target Profiling : Employ kinase selectivity panels (e.g., Eurofins DiscoverX) to rule out non-specific binding. Cross-reference with PubChem BioAssay data for similar benzamides .
Q. What experimental designs optimize yield in large-scale synthesis while minimizing impurities?
- Methodology :
- DoE (Design of Experiments) : Vary reaction temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C vs. CuI). Use response surface modeling to identify optimal conditions .
- Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC-DAD (>98% area) .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence in aquatic systems?
- Methodology :
- OECD 308 Guideline : Incubate compound in water/sediment systems under dark conditions. Quantify degradation via LC-MS/MS, reporting half-life (t) and transformation products. Compare with Project INCHEMBIOL’s framework for abiotic/biotic interactions .
Q. What strategies validate the compound’s structure-activity relationship (SAR) for target selectivity?
- Methodology :
- Analog Synthesis : Modify methoxy groups (e.g., 3,5-dichloro or 3,5-trifluoromethyl analogs). Test analogs in binding assays (SPR or ITC) and molecular docking (AutoDock Vina) to map hydrophobic interactions .
- Meta-Analysis : Use Cheminformatics tools (e.g., KNIME or RDKit) to cluster bioactivity data from ChEMBL or PubChem, identifying critical substituents .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodology :
- Standardized Protocols : Pre-treat cells with identical passage numbers and serum lots. Include internal controls (e.g., staurosporine for apoptosis assays).
- Statistical Tools : Apply Grubbs’ test to exclude outliers and use mixed-effects models to account for random batch effects .
Q. What methodologies ensure reproducibility in antioxidant activity studies?
- Methodology :
- DPPH/ABTS Assays : Calibrate with Trolox standards (0–100 µM) and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Report IC values with triplicate measurements ± SEM .
- Interlab Validation : Share samples with collaborating labs using harmonized SOPs, as per Botanical Sciences’ guidelines for phenolic compound analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
